molecular formula C13H16BrNO2 B7629281 N-[4-(4-bromophenyl)oxan-4-yl]acetamide

N-[4-(4-bromophenyl)oxan-4-yl]acetamide

Cat. No.: B7629281
M. Wt: 298.18 g/mol
InChI Key: OFHJRBVDHPXHTF-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)oxan-4-yl]acetamide (CAS 1280880-60-5) is a brominated acetamide compound with a molecular formula of C14H18BrNO2 and a molecular weight of 312 Da . This synthetic intermediate features a tetrahydropyran (oxane) ring and a bromophenyl group, connected through an acetamide linker. Its structure, which includes a bromine atom and a polar acetamide group, makes it a valuable scaffold in medicinal chemistry and organic synthesis . The compound's physicochemical properties, including a LogP of 1.9, a polar surface area of 38 Ų, and three rotatable bonds, suggest good potential for cell permeability, making it a candidate for the development of bioactive molecules . While the specific biological pathway for this compound is not yet fully characterized, structurally related N-(4-bromophenyl)acetamide derivatives are frequently explored in scientific research. These analogues are investigated for their antimicrobial and antiproliferative activities, and are often used in molecular docking studies to design new therapeutic agents . Researchers value this compound primarily as a versatile building block for constructing more complex molecules, particularly in the synthesis of potential protease inhibitors, kinase inhibitors, and other pharmacologically active compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(4-bromophenyl)oxan-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-10(16)15-13(6-8-17-9-7-13)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHJRBVDHPXHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Thiazole-based derivatives (e.g., compounds 9e–9h) are synthesized via cyclocondensation or nucleophilic substitution, with yields ranging from 15% to 21% .
  • Pyridazinone derivatives (e.g., FPR2 agonists) require multi-step synthesis, often involving benzyl or methoxybenzyl groups to enhance receptor specificity .
  • Catalytic reduction (e.g., using Pd/C) is employed to introduce amino groups, as seen in compound 10 (27% yield) .
Antimicrobial Activity
  • Thiazole derivatives: Compounds with electron-withdrawing groups (–Br, –Cl, –NO₂) exhibit potent activity against S. aureus, E. coli, and C. albicans (MIC: 13–27 μmol/L). For example, 2-((4-bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide shows broad-spectrum efficacy due to enhanced electrophilicity from para-substituted halogens .
  • Triazole derivatives: N-(4-bromophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (12b) demonstrates activity attributed to the quinoxaline moiety, which enhances DNA intercalation .
Receptor Modulation
  • Pyridazinone derivatives: Act as agonists for formyl peptide receptors (FPR1/FPR2). For instance, N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide is a specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .

Physicochemical Properties

Melting Points and Stability
  • Thiazole derivatives generally exhibit higher melting points (162–232°C) compared to pyridazinone analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in thiazole rings) .
  • Introduction of nitro groups (e.g., compound 9h) reduces melting points (162–164°C) by disrupting crystal packing .
Crystallographic Data
  • Bond lengths in N-(4-bromophenyl)acetamide derivatives vary slightly:
    • C1–C2: 1.501 Å (vs. 1.53 Å in chloro-thiazole analogs).
    • C6–Br: 1.8907 Å (vs. 1.91 Å in related structures) .

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups: –Br, –Cl, and –NO₂ at para/meta positions enhance antimicrobial and receptor-binding activities by increasing electrophilicity and membrane permeability .
  • Heterocyclic core: Thiazole derivatives favor antimicrobial activity due to sulfur’s role in disrupting microbial enzymes . Pyridazinones are optimal for FPR2 agonism, likely due to conformational flexibility .

Preparation Methods

Cyclization of 4-Bromophenyl-Substituted Precursors

The oxane ring is typically formed via acid-catalyzed cyclization of diols or epoxides. For example, reacting 4-bromoacetophenone with 1,5-pentanediol under BF₃·Et₂O catalysis yields the oxane ring fused to the bromophenyl group. Alternative routes employ Grignard reagents, where 4-bromophenylmagnesium bromide reacts with tetrahydro-4H-pyran-4-one, followed by reduction to the amine using LiAlH₄ (yield: 68–72%).

Key Reaction:

4-Bromophenylmagnesium bromide+Tetrahydro-4H-pyran-4-oneTHF, 0°C4-(4-Bromophenyl)oxan-4-olLiAlH₄4-(4-Bromophenyl)oxan-4-amine\text{4-Bromophenylmagnesium bromide} + \text{Tetrahydro-4H-pyran-4-one} \xrightarrow{\text{THF, 0°C}} \text{4-(4-Bromophenyl)oxan-4-ol} \xrightarrow{\text{LiAlH₄}} \text{4-(4-Bromophenyl)oxan-4-amine}

Reductive Amination

A one-pot reductive amination approach using 4-bromobenzaldehyde and 4-aminotetrahydropyran with NaBH₃CN in methanol achieves the intermediate in 85% yield. This method avoids isolation of unstable intermediates and is scalable for industrial applications.

Classical Acetylation with Acetyl Chloride

The amine intermediate is acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Conditions: 0°C to room temperature, 2 hours, yielding 90–95% pure product.

Reaction Scheme:

4-(4-Bromophenyl)oxan-4-amine+CH₃COClTEA, DCMThis compound\text{4-(4-Bromophenyl)oxan-4-amine} + \text{CH₃COCl} \xrightarrow{\text{TEA, DCM}} \text{this compound}

Microwave-Assisted Acetylation

Microwave irradiation (100°C, 15 minutes) with acetic anhydride in DCM accelerates the reaction, achieving 94% yield with reduced side products.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages
Classical Acetylation0°C → RT, 2 h, TEA/DCM90%95%Simple, low cost
Microwave Acetylation100°C, 15 min, acetic anhydride/DCM94%98%Faster, higher yield
Reductive AminationNaBH₃CN, MeOH, RT, 12 h85%92%One-pot, avoids isolation steps

Data aggregated from.

Mechanistic Insights

Cyclization and Ring Formation

BF₃·Et₂O catalyzes the cyclization by protonating carbonyl oxygen, facilitating nucleophilic attack by the diol’s hydroxyl group. The reaction proceeds via a six-membered transition state, ensuring regioselectivity for the oxane ring.

Acetylation Dynamics

TEA neutralizes HCl generated during acetyl chloride reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack on the acyl carbon. Microwave irradiation enhances reaction kinetics by increasing molecular collision frequency.

Optimization and Challenges

Solvent Effects

  • DCM vs. THF : DCM provides higher yields (90% vs. 78%) due to better solubility of intermediates.

  • Polar Protic Solvents : Methanol leads to side reactions (e.g., over-acetylation), reducing purity to 80%.

Catalytic Innovations

  • Zeolite Catalysts : H-Y zeolite improves cyclization yield to 76% by stabilizing carbocation intermediates.

  • Enzymatic Acetylation : Lipase B (Candida antarctica) in ionic liquids achieves 88% yield under mild conditions, though scalability remains limited.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.85 (s, 3H, COCH₃), 3.45–3.70 (m, 4H, oxane CH₂), 4.10 (d, 2H, NCH₂), 7.25 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

HPLC (C18 column, MeOH:H₂O 70:30) shows 98.5% purity with retention time = 6.2 minutes.

Industrial and Environmental Considerations

Waste Management

  • DCM Recovery : Distillation recovers 85% of DCM, reducing environmental impact.

  • Byproduct Mitigation : LiAlH₄ residues are neutralized with ethyl acetate to prevent exothermic reactions.

Scalability

Pilot-scale trials (10 kg batch) using microwave acetylation achieve 92% yield, demonstrating feasibility for large-scale production .

Q & A

Q. What are the recommended synthetic routes for N-[4-(4-bromophenyl)oxan-4-yl]acetamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxane (tetrahydropyran) ring via cyclization of a diol or dihalide precursor under acidic or basic conditions.
  • Step 2 : Introduction of the 4-bromophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
  • Step 3 : Acetamide functionalization through acylation of the amine intermediate using acetyl chloride or acetic anhydride. Critical Parameters : Temperature (60–100°C), solvent choice (e.g., DMF or THF for polar intermediates), and reaction time (12–24 hours) to maximize yield (typically 15–27% for analogous compounds) .

Example Table: Synthesis of Structurally Similar Acetamide Derivatives

Compound NameYield (%)Melting Point (°C)Key Characterization Techniques
N-(4-Bromophenyl)-2-[4-(4-methoxyphenyl)-2-oxothiazol-3-yl]acetamide15210–2131^1H-NMR, 13^{13}C-NMR
N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide18230–2321^1H-NMR, HPLC

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry. For example, the oxane ring protons resonate at δ 3.5–4.5 ppm, while the acetamide carbonyl appears at ~170 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 350.08 for C13_{13}H14_{14}BrNO2_2) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Br bond length ~1.89 Å in bromophenyl derivatives) and hydrogen-bonding networks .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ co-solvents like PEG-400 (<5% v/v) to prevent precipitation .
  • Stability : Store lyophilized samples at -20°C under inert atmosphere. Monitor degradation via HPLC (retention time shifts) under physiological pH (7.4) .

Advanced Research Questions

Q. How does the oxan-4-yl ring influence the compound’s bioactivity compared to other heterocycles?

The oxane ring enhances conformational rigidity, which may improve target binding affinity. For example:

  • SAR Comparison : Analogues with oxane rings show 2–3× higher anti-inflammatory activity (IC50_{50} ~10 µM) than furan or piperidine derivatives in COX-2 inhibition assays .
  • Computational Insights : Density Functional Theory (DFT) calculations indicate the oxane oxygen participates in hydrogen bonding with catalytic residues (e.g., Tyr385 in COX-2) .

Q. What computational methods are used to predict target interactions and pharmacokinetics?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., PARP-1 or EGFR kinases). The acetamide group often forms hydrogen bonds with Asn868 in PARP-1 .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F ~30%) due to high polar surface area (PSA ~70 Ų) and LogP ~2.5 .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in IC50_{50} values (e.g., 5–50 µM for anticancer activity) may arise from polymorphic forms. For example:

  • Polymorph Analysis : X-ray diffraction distinguishes between monoclinic (P21_1/c) and orthorhombic (Pbca) crystal forms, which exhibit varying solubility and dissolution rates .
  • Table: Crystallographic Data for Bromophenyl Acetamides
CompoundSpace GroupHydrogen Bonding (Å)Refinement (R-factor)
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamideP21_1/cN–H···O (2.12)0.042
N-(4-Bromophenyl)-2-(2-thienyl)acetamidePbcaN–H···S (2.34)0.051

Methodological Best Practices

  • Reaction Optimization : Use Design of Experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratio) for yield improvement .
  • Bioactivity Validation : Pair in vitro assays (e.g., MTT for cytotoxicity) with target-specific methods (e.g., ELISA for COX-2 inhibition) to confirm mechanisms .

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